An In-depth Technical Guide to the Physicochemical Properties of 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their unique three-dimensional structures which can lead to improved pharmacological properties.[1] The compound 9-Oxa-2-azaspiro[5.5]undecane hydrochloride represents a potentially valuable scaffold in drug discovery. A thorough understanding of its physicochemical properties is paramount for its development as a therapeutic agent. These properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its suitability for formulation. This guide provides a comprehensive overview of the essential physicochemical characterization of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride, focusing on the underlying principles and detailed experimental protocols. While specific experimental data for this exact molecule is not yet publicly available, this document serves as a roadmap for researchers to generate and interpret such crucial data.
Introduction to 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride
9-Oxa-2-azaspiro[5.5]undecane hydrochloride is a heterocyclic compound featuring a spirocyclic system where two rings share a single carbon atom.[2] This structural motif imparts a rigid, three-dimensional conformation that can be advantageous for selective binding to biological targets.[3] The presence of an amine group, protonated as a hydrochloride salt, suggests that the compound's solubility and permeability will be highly dependent on pH.[4] A comprehensive physicochemical profile is therefore essential for any drug development program involving this or similar molecules.
Molecular Structure:
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IUPAC Name: 9-oxa-2-azaspiro[5.5]undecane;hydrochloride
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Molecular Formula: C₉H₁₈ClNO
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Molecular Weight: 191.70 g/mol
Core Physicochemical Properties and Their Importance in Drug Development
The journey of a drug from administration to its site of action is dictated by its physicochemical properties. For an amine hydrochloride like 9-Oxa-2-azaspiro[5.5]undecane hydrochloride, the following parameters are of critical importance.
Solubility
Aqueous solubility is a critical factor for drug absorption. Poor solubility can lead to low bioavailability and challenging formulation development. For an amine hydrochloride, solubility is expected to be pH-dependent.[5]
Acidity Constant (pKa)
The pKa of the secondary amine in the spirocyclic system will determine the extent of its ionization at different physiological pH values. This is crucial as the ionized form is generally more water-soluble, while the neutral form is more likely to permeate biological membranes. The basicity of amines is best quantified by the pKa of their conjugate acid (pKaH).[6]
Lipophilicity (LogP and LogD)
Lipophilicity is a measure of a compound's ability to partition between an aqueous and a lipid phase. It is a key determinant of a drug's permeability, metabolic stability, and potential for off-target effects. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant than the partition coefficient (LogP) of the neutral form.[7][8]
Solid-State Properties
The solid-state characteristics of an active pharmaceutical ingredient (API), such as its crystalline form (polymorphism) and thermal stability, can significantly impact its manufacturing, stability, and bioavailability.[9][10]
Chemical Stability
The stability of the hydrochloride salt under various conditions (e.g., temperature, humidity, light) is essential to ensure the drug's shelf-life and prevent the formation of degradation products.[11][12]
Experimental Protocols for Physicochemical Characterization
The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride.
Aqueous Solubility Determination
The shake-flask method is the gold standard for determining equilibrium solubility.[7]
Protocol:
-
Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess amount of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride to vials containing each buffer. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Shake the vials at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.
-
Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a 0.45 µm filter to remove undissolved solids.
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Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Data Analysis: Report the solubility in mg/mL or µg/mL for each pH value.
Data Presentation:
| pH | Solubility (mg/mL) at 25°C |
| 1.2 | [Insert experimental value] |
| 4.5 | [Insert experimental value] |
| 6.8 | [Insert experimental value] |
| 7.4 | [Insert experimental value] |
Note: This table is for illustrative purposes. Actual experimental data should be inserted.
Workflow for Solubility Determination:
Workflow for Aqueous Solubility Determination.
pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[13]
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride in deionized water to a known concentration (e.g., 1-10 mM).
-
Titration Setup: Place the solution in a thermostatted vessel with continuous stirring. Immerse a calibrated pH electrode in the solution.
-
Titration: Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where 50% of the amine has been neutralized.
Workflow for pKa Determination by Potentiometric Titration:
Workflow for pKa Determination.
Lipophilicity (LogD) Determination
The shake-flask method is also commonly used for LogD determination at a specific pH, typically 7.4.[14]
Protocol:
-
Solvent Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4, and vice versa.
-
Sample Preparation: Prepare a stock solution of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride in the aqueous phase (pre-saturated PBS).
-
Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the organic phase (pre-saturated n-octanol).
-
Equilibration: Shake the vial for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.
-
Quantification: Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogD at pH 7.4 using the formula: LogD = log₁₀([Concentration in octanol] / [Concentration in aqueous phase]).
Data Presentation:
| Parameter | Value |
| LogD at pH 7.4 | [Insert experimental value] |
Note: This table is for illustrative purposes. Actual experimental data should be inserted.
Solid-State Characterization
A combination of techniques is used to characterize the solid-state properties of the hydrochloride salt.[9][10][15]
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and detect polymorphic transitions.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and the presence of solvates or hydrates.
-
Powder X-ray Diffraction (PXRD): PXRD provides a unique "fingerprint" of a crystalline solid, allowing for the identification of different polymorphic forms.
Chemical Stability Assessment
Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines.[11][12][16]
Protocol:
-
Sample Storage: Store samples of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride under various conditions:
-
Long-term: 25°C / 60% Relative Humidity (RH)
-
Accelerated: 40°C / 75% RH
-
-
Time Points: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated studies).
-
Analysis: Analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantification of the amount of the active compound remaining.
-
Degradation Products: Identification and quantification of any impurities that have formed.
-
Solid-State Properties: Re-analysis by PXRD and DSC to detect any changes in the crystalline form.
-
Conclusion
The physicochemical properties of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride are fundamental to its potential as a drug candidate. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically characterize this and other novel spirocyclic amine hydrochlorides. The data generated from these studies will be invaluable for making informed decisions in lead optimization, formulation development, and ultimately, the successful progression of new therapeutic agents.
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